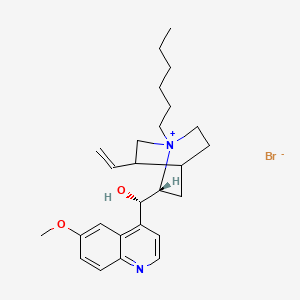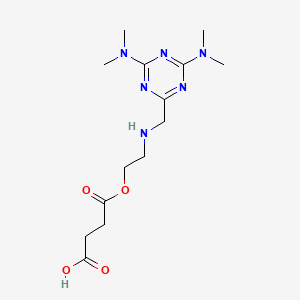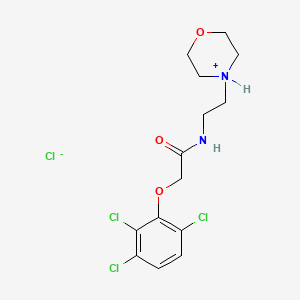
(Trimethyl)methylcyclopentadienylplatinum(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trimethyl)methylcyclopentadienylplatinum(IV) is an organometallic compound widely used as a precursor for platinum in various applications. It is known for its utility in the deposition of ultrathin metallic layers of platinum, which are essential in fields such as microelectronics, catalysis, photonics, and chemical sensing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Trimethyl)methylcyclopentadienylplatinum(IV) is typically synthesized through the reaction of methylcyclopentadienyl with platinum complexes. The reaction conditions often involve the use of solvents like toluene and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (Trimethyl)methylcyclopentadienylplatinum(IV) involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in bulk and packaged for use in deposition systems .
Analyse Chemischer Reaktionen
Types of Reactions
(Trimethyl)methylcyclopentadienylplatinum(IV) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form platinum oxides.
Reduction: It can be reduced to form metallic platinum.
Substitution: The methyl groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include platinum oxides, metallic platinum, and substituted platinum complexes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Trimethyl)methylcyclopentadienylplatinum(IV) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which (Trimethyl)methylcyclopentadienylplatinum(IV) exerts its effects involves the formation of platinum nanoparticles or thin films. These nanoparticles or films interact with molecular targets through catalytic processes, enhancing reactions such as hydrogenation, oxidation, and polymerization. The pathways involved include electron transfer and coordination chemistry, where platinum acts as a central metal coordinating with various ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(methylcyclopentadienyl)platinum(II)
- Platinum(II) acetylacetonate
- Tetrakis(dimethylamido)titanium(IV)
Uniqueness
(Trimethyl)methylcyclopentadienylplatinum(IV) is unique due to its high reactivity and stability, making it an excellent precursor for platinum deposition. Its ability to form uniform and ultrathin platinum layers distinguishes it from other similar compounds, which may not offer the same level of precision and control in deposition processes .
Eigenschaften
Molekularformel |
C9H16Pt |
|---|---|
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
carbanide;5-methanidylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2-6H,1H2;3*1H3;/q4*-1;+4 |
InChI-Schlüssel |
JUEGKEYQSWZODE-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH2-]C1C=CC=C1.[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


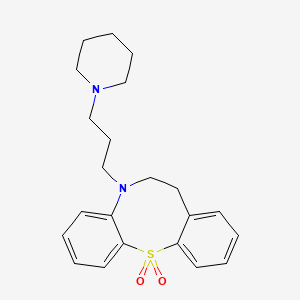


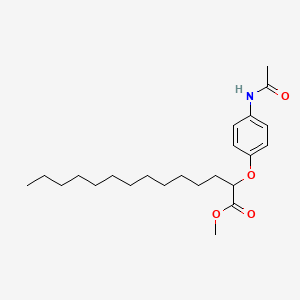
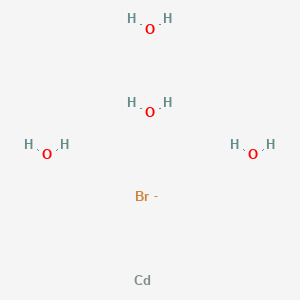

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
